molecular formula C10H20O B14251330 (2S)-Dec-3-en-2-ol CAS No. 189298-30-4

(2S)-Dec-3-en-2-ol

Cat. No.: B14251330
CAS No.: 189298-30-4
M. Wt: 156.26 g/mol
InChI Key: HZRSDQXGMJFUKO-JTQLQIEISA-N
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Description

(2S)-Dec-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Dec-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-Dec-3-en-2-one, using chiral catalysts or reagents. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrogenation of the corresponding alkyne, (2S)-Dec-3-yn-2-ol, using a palladium catalyst. This method allows for the selective reduction of the triple bond to a double bond while preserving the chiral center.

Chemical Reactions Analysis

Types of Reactions

(2S)-Dec-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2S)-Dec-3-en-2-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to form (2S)-Decan-2-ol using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-Dec-3-en-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Palladium catalyst, hydrogen gas

    Substitution: Thionyl chloride (SOCl2)

Major Products

    Oxidation: (2S)-Dec-3-en-2-one

    Reduction: (2S)-Decan-2-ol

    Substitution: (2S)-Dec-3-en-2-yl chloride

Scientific Research Applications

(2S)-Dec-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pheromones and natural products.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of flavors and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2S)-Dec-3-en-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, as a pheromone precursor, it may bind to olfactory receptors, triggering specific behavioral responses in insects.

Comparison with Similar Compounds

(2S)-Dec-3-en-2-ol can be compared with other similar compounds, such as:

    (2R)-Dec-3-en-2-ol: The enantiomer of this compound, which has the opposite configuration at the chiral center.

    (2S)-Dec-3-en-1-ol: A structural isomer with the hydroxyl group attached to the first carbon atom instead of the second.

    (2S)-Dec-4-en-2-ol: A positional isomer with the double bond between the fourth and fifth carbon atoms.

The uniqueness of this compound lies in its specific configuration and position of the functional groups, which influence its reactivity and applications.

Properties

CAS No.

189298-30-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2S)-dec-3-en-2-ol

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/t10-/m0/s1

InChI Key

HZRSDQXGMJFUKO-JTQLQIEISA-N

Isomeric SMILES

CCCCCCC=C[C@H](C)O

Canonical SMILES

CCCCCCC=CC(C)O

Origin of Product

United States

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